4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}pentan-1-ol
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Overview
Description
4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}pentan-1-ol is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}pentan-1-ol typically involves the formation of the thiazole ring followed by the attachment of the amino and alcohol functional groups. One common method involves the reaction of 2-aminothiazole with an appropriate aldehyde or ketone under acidic or basic conditions to form the desired product .
Industrial Production Methods
Industrial production of thiazole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of catalysts, solvents, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}pentan-1-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new drugs with anticancer and antiviral activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}pentan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}pentan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H18N2OS |
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Molecular Weight |
214.33 g/mol |
IUPAC Name |
4-[1-(1,3-thiazol-2-yl)ethylamino]pentan-1-ol |
InChI |
InChI=1S/C10H18N2OS/c1-8(4-3-6-13)12-9(2)10-11-5-7-14-10/h5,7-9,12-13H,3-4,6H2,1-2H3 |
InChI Key |
LMXLDWUZFYPYQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCO)NC(C)C1=NC=CS1 |
Origin of Product |
United States |
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